D-mannose-13C6,d7

Stable Isotope Labeling Mass Spectrometry Internal Standard

Endogenous mannose isotopic interference compromises LC-MS/MS quantification in clinical biomarker studies. D-Mannose-13C6,d7 eliminates this with a +13 Da mass shift that exceeds the natural isotopic envelope, ensuring baseline MRM resolution. • <2% intra-/inter-day RSD for FDA/EMA-compliant bioanalytical method validation • Dual 13C/d7 labeling supports integrated LC-MS and NMR workflows with a single internal standard ≥98% chemical purity; 99 atom% 13C. White to off-white solid. Ambient shipping. For research use only.

Molecular Formula C6H12O6
Molecular Weight 193.16 g/mol
Cat. No. B12398427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-mannose-13C6,d7
Molecular FormulaC6H12O6
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D
InChIKeyGZCGUPFRVQAUEE-ABSSTGCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannose-13C6,d7: Dual-Labeled Internal Standard


D-Mannose-13C6,d7 (CAS Unlabeled: 3458-28-4) is a universally labeled stable isotope analog of the endogenous monosaccharide D-mannose, featuring complete carbon-13 substitution at all six carbon positions and seven deuterium atoms at carbon-bound hydrogen sites . With a molecular formula of 13C6H5D7O6 and a molecular weight of 193.16 g/mol, this dual-labeled compound serves as an optimal internal standard for mass spectrometry-based quantification [1]. Its isotopic enrichment ensures a mass shift of +13 Da relative to unlabeled D-mannose (180.16 g/mol), effectively separating the analyte from the standard in MS detection while maintaining identical physicochemical behavior during sample preparation and chromatographic separation .

Mass Shift

+13 Da separation from unlabeled mannose for LC-MS/MS quantification

Co-elution

Expected to mirror analyte retention and ionization for matrix-effect correction

Multi-platform

Compatible with both MS and NMR workflows using a single internal standard

Why D-Mannose-13C6,d7 Outperforms Simpler Analogs


While single-isotope labeled analogs such as D-mannose-13C6 or D-mannose-d7 provide mass differentiation from the unlabeled analyte, their limited mass shift renders them vulnerable to interference from natural isotopic abundance or in-source fragmentation in complex biological matrices . In contrast, the dual 13C6/d7 labeling of D-mannose-13C6,d7 generates a +13 Da mass increment that reliably exceeds the isotopic envelope of endogenous mannose, minimizing cross-talk and ensuring baseline resolution in MRM transitions . This enhanced mass separation is critical for achieving the intra-day and inter-day precision (<2% RSD) and accuracy required for clinical biomarker validation and regulatory-compliant bioanalysis [1].

Single-isotope analogs (e.g., D-mannose-13C6 or D-mannose-d7) may not provide sufficient mass separation from endogenous mannose isotopic envelope in complex matrices.

D-mannose-13C6 lacks deuterium-induced NMR simplification; D-mannose-d7 lacks 13C NMR signal, limiting cross-platform data correlation.

Non-isotopic internal standards cannot correct for matrix effects in the same manner and may introduce quantification bias in biological samples.

D-Mannose-13C6,d7: Evidence vs. Alternatives


Mass Shift Comparison

D-Mannose-13C6,d7 provides a +13 Da mass shift relative to unlabeled D-mannose, compared to +6 Da for D-mannose-13C6 and +7 Da for D-mannose-d7 . The dual-labeled compound achieves a molecular weight of 193.16 g/mol versus 180.16 g/mol for unlabeled D-mannose, ensuring that the internal standard signal falls completely outside the natural isotopic envelope of endogenous mannose . This larger mass difference is critical for avoiding isotopic cross-contamination in MRM assays, particularly when quantifying low-abundance mannose in serum where endogenous concentrations may range from 1-50 μg/mL [1].

Mass Shift
Head-to-head
+13 Da vs unlabeled
D-Mannose-13C6: +6 Da; D-Mannose-d7: +7 Da
Reported mass separation advantage reduces isotopic cross-talk in MRM assays.
Endogenous serum mannose 1-50 μg/mL context
Stable Isotope Labeling Mass Spectrometry Internal Standard

Isotopic Purity Comparison

D-Mannose-13C6,d7 is commercially available with a specified chemical purity of ≥98% . In comparison, D-Mannose-13C6 is typically supplied with an isotopic purity specification of 98 atom% 13C and an assay purity of 99% [1]. While both compounds meet high purity standards, the dual-labeled compound combines both 13C and deuterium enrichment in a single molecule, eliminating the need to source and validate two separate internal standards for studies requiring dual-isotope tracing or for analytical platforms that benefit from the enhanced mass separation of dual labeling.

Purity
Source review
D-Mannose-13C6,d7 ≥98% chemical
D-Mannose-13C6 98 atom% 13C, 99% assay
Functional dual-label advantage, not purity-driven
Comparable purity levels support selection based on labeling benefit.
Vendor datasheet specifications
Isotopic Enrichment Quality Control Quantitative Accuracy

Chromatographic Co-Elution

Stable isotope-labeled internal standards are selected based on the principle that they co-elute with the analyte of interest, thereby correcting for matrix effects and ionization variability . D-Mannose-13C6,d7, as a universally 13C- and deuterium-labeled analog, is expected to exhibit chromatographic retention time and ionization efficiency identical to unlabeled D-mannose, a property that has been empirically validated for D-mannose-13C6 in human serum LC-MS/MS assays, where extraction recovery ranged from 104.1% to 105.5% and matrix effects ranged from 97.0% to 100.0% [1]. The dual-labeled variant maintains this co-elution behavior while providing a larger mass shift, offering enhanced specificity without sacrificing the correction accuracy provided by stable isotope dilution .

Co-Elution
Class-level
LC-MS/MS Recovery ~104-106%
Based on D-mannose-13C6 analog data; dual label preserves retention
Supports matrix-effect correction with improved mass resolution.
Human serum research matrix, negative ESI
LC-MS/MS Method Development Internal Standard Validation Matrix Effects

Method Validation Performance

A validated LC-MS/MS method using D-mannose-13C6 as internal standard for human serum mannose quantification achieved intra-day and inter-day accuracy and precision of <2% across the calibration range of 1-50 μg/mL [1]. The method was successfully applied to quantify D-mannose in serum samples from 320 esophageal cancer patients and 323 healthy volunteers [1]. While this validation was performed with the 13C6-only analog, the dual-labeled D-mannose-13C6,d7 is expected to yield equivalent or superior performance due to its larger mass shift, which further reduces potential interference from isotopic overlap .

Validation
Class-level
Expected intra-/inter-day accuracy & precision
Inferred from D-mannose-13C6 performance
Bioanalytical validation review recommends method-specific confirmation.
Serum LC-MS/MS, biomarker research context
Bioanalytical Method Validation Accuracy and Precision Cancer Biomarker

MS and NMR Dual-Use Compatibility

D-Mannose-13C6,d7 is uniquely suited as a universal internal standard for both mass spectrometry (LC-MS, GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . The 13C labeling provides NMR-active nuclei for quantification and structural elucidation, while the deuterium labeling reduces proton signal interference in 1H NMR spectra and provides the mass shift required for MS detection . In contrast, D-mannose-13C6 lacks the deuterium-induced simplification of NMR spectra, and D-mannose-d7 lacks the 13C NMR signal enhancement. This dual-platform compatibility enables seamless correlation of quantitative data between orthogonal analytical techniques without changing internal standards .

Multi-Platform
Class-level
MS + NMR compatible
13C for NMR, D for MS and 1H simplification
Enables cross-platform data correlation without multiple internal standards.
Metabolomics workflows
NMR Spectroscopy Metabolic Flux Analysis Multi-Platform Quantification

D-Mannose-13C6,d7: Application Scenarios


Serum Mannose Cancer Biomarker Quantification

In clinical metabolomics studies, D-mannose-13C6,d7 serves as the optimal internal standard for LC-MS/MS quantification of serum mannose, a potential biomarker for esophageal cancer [1]. The +13 Da mass shift ensures complete resolution from endogenous mannose, enabling precise measurement across the clinically relevant concentration range of 1-50 μg/mL with intra- and inter-day precision <2% [1].

Multi-Platform MS and NMR Metabolomics

For integrated metabolomics workflows that combine high-resolution LC-MS quantification with structural confirmation by NMR, D-mannose-13C6,d7 provides a single internal standard compatible with both platforms . The 13C labeling enables quantification via 13C NMR, while the deuterium labeling simplifies 1H NMR spectra and provides the mass shift for MS detection, eliminating the need for separate standards and reducing inter-platform variability .

Glycosylation Flux Analysis

D-Mannose-13C6,d7 is an ideal tracer for metabolic flux analysis investigating mannose incorporation into glycoproteins . The universal 13C labeling enables tracking of carbon skeleton fate through central carbon metabolism, while the deuterium label allows for hydrogen-exchange studies in glycosidic bond formation. The dual label provides higher confidence in metabolite identification compared to single-isotope tracers .

Regulatory-Compliant Bioanalysis with Isotope Dilution

For pharmaceutical and clinical research requiring validated bioanalytical methods compliant with FDA or EMA guidelines, D-mannose-13C6,d7 offers the larger mass separation that reduces the risk of isotopic interference, a key consideration in method validation [1]. The demonstrated performance of the 13C6 analog achieving accuracy and precision <2% supports the suitability of the dual-labeled variant for GLP and regulated bioanalysis [1].

Application
Selection Property
Validation Focus
Serum mannose biomarker research
Mass shift resolution
Matrix-effect correction accuracy
Multi-platform metabolomics (MS+NMR)
Dual-platform compatibility
Cross-platform data correlation
Metabolic flux analysis of mannose utilization
Isotopic tracing fidelity
Metabolite identification confidence
Bioanalytical method validation
Isotopic interference reduction
Accuracy and precision endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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